2(1H)-Pyrazinone, 3-hydroxy-
Overview
Description
2(1H)-Pyrazinone, 3-hydroxy- is a heterocyclic organic compound with a pyrazinone core structure This compound is characterized by the presence of a hydroxyl group at the third position of the pyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyrazinone, 3-hydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminopyrazine with glyoxylic acid, followed by cyclization to form the pyrazinone ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 2(1H)-Pyrazinone, 3-hydroxy- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Pyrazinone, 3-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of pyrazinone derivatives.
Reduction: The compound can be reduced to form dihydropyrazinone derivatives.
Substitution: The hydrogen atoms on the pyrazinone ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various pyrazinone derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Scientific Research Applications
2(1H)-Pyrazinone, 3-hydroxy- has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrazinone, 3-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the third position plays a crucial role in its reactivity and binding affinity to biological targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from the compound.
Comparison with Similar Compounds
- 2(1H)-Quinolone, 3-hydroxy-
- 2(1H)-Pyridone, 3-hydroxy-
- 2(1H)-Isoquinolone, 3-hydroxy-
Comparison: 2(1H)-Pyrazinone, 3-hydroxy- is unique due to its pyrazinone core structure, which imparts distinct chemical and biological properties compared to other similar compounds For instance, 2(1H)-Quinolone, 3-hydroxy- has a quinolone core, which affects its reactivity and biological activity differently
Properties
IUPAC Name |
pyrazine-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2O2/c7-3-4(8)6-2-1-5-3/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOYYQRWXITKFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C(=O)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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